molecular formula C12H14N4S B1484088 2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine CAS No. 2098101-65-4

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine

Cat. No.: B1484088
CAS No.: 2098101-65-4
M. Wt: 246.33 g/mol
InChI Key: CDHLBJMPUHMSMQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only . It also belongs to the class of organic compounds known as trifluoromethylbenzenes .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antiproliferative Activity

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine and its derivatives have been synthesized and evaluated for antiproliferative activity. These compounds exhibited structural, concentration, and time-dependent activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. Some compounds induced apoptotic cell death, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Antifungal Effect

Research on derivatives of this compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. These findings suggest the chemical's potential for development into antifungal agents, providing a new avenue for treating fungal infections (Jafar et al., 2017).

CDK Inhibition for Cancer Therapy

Compounds synthesized from this compound have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial protein in the regulation of the cell cycle. These inhibitors have shown promising antiproliferative and proapoptotic effects in cellular models, suggesting their potential use in cancer therapy (Wang et al., 2004).

Insecticidal and Antibacterial Potential

The compound and its derivatives have also been explored for their insecticidal and antibacterial properties. This research opens up possibilities for its application in agricultural pest control and the development of new antibacterial agents (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Systems

Furthermore, the chemical serves as a precursor in the synthesis of various heterocyclic systems with potential antimicrobial activity. This versatility in chemical reactions highlights its utility in developing novel pharmaceuticals and agrochemicals (Sirakanyan et al., 2021).

Properties

IUPAC Name

2-cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-6-11(17-7(2)14-6)9-5-10(13)16-12(15-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLBJMPUHMSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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